3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine
Description
3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine is a pyridazine-based heterocyclic compound featuring a 3,5-dimethylpyrazole substituent at position 6 and a 2,4-dichlorophenylmethyl group at position 2. This structure combines electron-withdrawing chlorine atoms and a bulky aromatic moiety, which may influence its electronic properties, steric environment, and reactivity. For instance, pyridazine-bridged ligands with pyrazole substituents have been utilized in synthesizing ruthenium complexes for direct arylation reactions in aqueous media .
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4/c1-10-7-11(2)22(21-10)16-6-5-14(19-20-16)8-12-3-4-13(17)9-15(12)18/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUPGLQRSUOPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone.
Introduction of the 2,4-Dichlorophenylmethyl Group: This step involves the alkylation of the pyridazine ring with 2,4-dichlorobenzyl chloride under basic conditions.
Attachment of the 3,5-Dimethylpyrazol-1-yl Group: The final step is the nucleophilic substitution reaction where the pyridazine derivative reacts with 3,5-dimethylpyrazole in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems. It serves as a precursor for the development of new materials with unique electronic and optical properties.
Biology
In biological research, 3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a valuable lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the formulation of agrochemicals, such as herbicides or fungicides, due to its ability to interact with biological systems. It may also find applications in the development of advanced materials for electronics or photonics.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in the desired biological effect.
Comparison with Similar Compounds
Compound A : 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine
- Structure : Differs at position 3, where a chlorine atom replaces the 2,4-dichlorophenylmethyl group.
- Properties: Crystallographic studies (Acta Crystallographica Section E, 2010) confirm a planar pyridazine core with a chloro substituent enabling nucleophilic substitution reactions.
Compound B : Pyridazine-bridged NHC/pyrazole ligand (HL = 3-[3-(2,4,6-trimethylphenyl)-3H-imidazolium-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-pyridazine)
- Structure : Features a 2,4,6-trimethylphenyl group instead of 2,4-dichlorophenylmethyl.
- Properties : The electron-donating methyl groups on the aryl substituent contrast with the electron-withdrawing chlorine atoms in the target compound. This difference modulates the electronic environment of the ligand, affecting metal complex stability and catalytic efficiency.
- Applications : Used in ruthenium(II) complexes for direct arylation of 2-phenylpyridine in water, achieving high yields under mild conditions .
Compound C : [3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid
- Structure : Replaces the dichlorophenylmethyl group with an oxo group and an acetic acid side chain.
- Properties : The polar acetic acid moiety enhances solubility in aqueous media, making it suitable for biological studies. The oxo group introduces hydrogen-bonding capacity, altering interaction profiles compared to the hydrophobic dichlorophenyl group .
Comparative Data Table
Research Findings and Implications
- This could enhance catalytic activity in electron-deficient reaction environments .
- Steric Impact : The bulky dichlorophenylmethyl group may hinder substrate access in catalytic applications compared to Compound A’s smaller chloro substituent. However, it could improve selectivity in sterically demanding reactions.
- Biological Relevance : Compound C’s acetic acid side chain highlights how functional group modifications can shift applications from catalysis (Compounds A/B) to biological systems, such as enzyme inhibition or prodrug design .
Biological Activity
The compound 3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine is a member of the pyridazine and pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Chemical Structure
The structural formula of the compound is represented as follows:
This structure comprises a pyridazine core substituted with a 2,4-dichlorophenyl group and a 3,5-dimethylpyrazole moiety.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including the compound . Research indicates that derivatives with similar structures exhibit significant activity against a range of pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values for active derivatives have been reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- The compound's ability to inhibit biofilm formation further enhances its therapeutic potential against bacterial infections.
Anticancer Activity
Pyrazole derivatives are recognized for their anticancer properties, particularly in targeting specific cancer cell lines. The compound has shown promise in:
- Inhibiting cancer cell proliferation in breast cancer models (e.g., MCF-7 and MDA-MB-231 cell lines) when tested in combination with doxorubicin. The results indicated a significant synergistic effect, enhancing the cytotoxicity compared to doxorubicin alone .
- Targeting pathways involving BRAF(V600E) and EGFR, which are critical in various cancers .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including our compound. The findings demonstrated that compounds with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study utilized standard methods for determining MIC and minimum bactericidal concentrations (MBC).
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 3-Dichlorophenyl derivative | 0.22 | 0.25 | Bactericidal |
| Doxorubicin combination | Varies | Varies | Synergistic |
Study 2: Anticancer Synergy
In vitro studies on breast cancer cell lines revealed that the combination of the pyrazole derivative with doxorubicin led to increased apoptosis rates compared to monotherapy.
| Cell Line | Treatment | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 | Doxorubicin | 30 |
| MDA-MB-231 | Doxorubicin + Pyrazole | 60 |
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets involved in disease processes:
- Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Mechanism : Inhibition of key signaling pathways (e.g., BRAF and EGFR) that promote tumor growth and survival.
Q & A
Q. What are the key synthetic routes for 3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine, and what reagents/solvents are critical for its preparation?
The synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling or nucleophilic substitution, given the presence of pyridazine and pyrazole moieties. Reagents like sodium hydride (for deprotonation) and polar aprotic solvents (e.g., dimethylformamide) are critical for activating intermediates. Reaction optimization may require temperature-controlled steps (~80–120°C) to prevent decomposition of the dichlorophenylmethyl group .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
X-ray diffraction (XRD) is essential for resolving crystal structures of pyridazine derivatives, while FTIR and NMR (¹H/¹³C) confirm functional groups and regiochemistry. Mass spectrometry (HRMS) validates molecular weight, particularly for detecting isotopic patterns from chlorine atoms .
Q. How can computational methods accelerate reaction design for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways, reducing trial-and-error experimentation. Tools like the Artificial Force Induced Reaction (AFIR) method identify optimal intermediates, while machine learning models trained on pyrazole-pyridazine systems prioritize feasible reaction conditions .
Advanced Research Questions
Q. How can contradictions in reported pharmacological data for similar pyridazine derivatives be resolved?
Discrepancies in bioactivity (e.g., antitumor vs. antidepressant effects) may arise from assay conditions or substituent positioning. Resolve these via:
- In silico docking studies to compare binding affinities across targets (e.g., kinases vs. neurotransmitter receptors).
- Dose-response profiling in standardized cell lines (e.g., HepG2 for cytotoxicity) to isolate structure-activity relationships (SARs) .
Q. What reactor design principles are critical for scaling up synthesis while maintaining yield?
Continuous-flow reactors minimize side reactions (e.g., dimerization) by ensuring rapid mixing and precise temperature control. Computational fluid dynamics (CFD) simulations model mass transfer limitations, particularly for heterogeneous catalytic steps involving palladium or copper .
Q. How can Design of Experiments (DoE) optimize reaction conditions for introducing the 3,5-dimethylpyrazole group?
A factorial design (e.g., 2³) tests variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies interactions between factors, reducing the number of trials needed to achieve >90% yield .
Q. What structural modifications enhance the compound’s metabolic stability without compromising activity?
Q. What safety protocols are recommended for handling intermediates with reactive halogen groups?
Use inert atmosphere gloveboxes for air-sensitive steps (e.g., Grignard reactions). Personal protective equipment (PPE) must include nitrile gloves and fume hoods, as chlorinated intermediates may release HCl gas under heat .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
